Trans resveratrol-3,4',5-trisulfate
Overview
Description
Trans resveratrol-3,4’,5-trisulfate is a derivative of resveratrol . Resveratrol is a natural polyphenol found in blueberries, grapes, and mulberries . It is known for its potent neuroprotective activity against various neurodegenerative diseases by modulating mitochondrial function .
Molecular Structure Analysis
The molecular formula of Trans resveratrol-3,4’,5-trisulfate is C14H12O12S3 . It has a molecular weight of 468.4 g/mol . The compound’s structure includes a stilbene backbone, which is a 1,2-diphenylethylene moiety .Physical And Chemical Properties Analysis
Trans resveratrol-3,4’,5-trisulfate has a molecular weight of 468.4 g/mol . It has a complexity of 826 and a topological polar surface area of 216 Ų . The compound has 3 hydrogen bond donors and 12 hydrogen bond acceptors .Scientific Research Applications
Anticancer Properties
Antitumor Activity in Breast Cancer Cells Resveratrol and its sulfated metabolites, including Trans resveratrol-3,4',5-trisulfate, have been explored for their anticancer properties. Studies on human breast cancer cell lines revealed that while resveratrol exhibits pronounced anticancer properties, its sulfated metabolites showed reduced cytotoxicity against both malignant and nonmalignant breast cancer cells. This indicates a complex interaction between resveratrol, its metabolites, and cancer cells, suggesting the need for further research to fully understand the mechanisms and potential therapeutic applications (Miksits et al., 2009).
Role in Chemoprevention Resveratrol's potential in chemoprevention, particularly for colorectal cancer, has been noted. Studies highlight its capacity to inhibit proliferation and induce apoptosis in vitro. Furthermore, in animal models of colon carcinogenesis, trans-resveratrol not only reduced the number of preneoplastic lesions but also the incidence and multiplicity of tumors. These findings underscore its potential as a chemopreventive agent, though its low oral bioavailability and metabolic conversion in the human body are crucial factors that affect its efficacy (Juan et al., 2012).
Pharmacokinetic Studies
Metabolic Patterns and Biotransformation The metabolic fate of resveratrol has been a subject of extensive study. It's known to be rapidly conjugated and metabolized in the body, with various metabolites including Trans resveratrol-3,4',5-trisulfate being formed. These studies are crucial for understanding the bioavailability and the potential bioactive forms of resveratrol in the human body. For instance, pharmacokinetic evaluations have been conducted to track the disposition of resveratrol and its major or active metabolites in vivo, providing insights into its metabolism and bioactivity (Iwuchukwu et al., 2012).
Enzymatic Sulfation and Biotransformation Activities Research has delved into the enzymatic pathways of resveratrol in the human liver, revealing the role of sulfotransferases (SULTs) in the formation of sulfated metabolites like Trans resveratrol-3,4',5-trisulfate. Understanding these enzymatic pathways is fundamental for assessing the bioactivity of resveratrol and its metabolites following dietary intake (Miksits et al., 2005).
Biological and Pharmacological Activities
Antioxidant and Prooxidant Activities Resveratrol's antioxidant properties have been widely acknowledged. However, its metabolites have also demonstrated varying degrees of antioxidant activity. Interestingly, certain hydroxylated resveratrol analogues have exhibited both antioxidant and prooxidant activities, underlining the complexity of its biological effects and the importance of understanding the structure-activity relationship to harness its therapeutic potential effectively (Murias et al., 2005).
Cell Cycle Effects and Anticancer Activity The structural determinants of resveratrol are crucial for its biological activities, including its antioxidant and antiproliferative effects. For instance, the presence of a 4'-hydroxystyryl moiety along with the trans-conformation is necessary for the inhibition of cell proliferation. This emphasizes the need for a detailed understanding of its molecular structure to fully utilize its therapeutic properties (Stivala et al., 2001).
Future Directions
properties
IUPAC Name |
[4-[(E)-2-(3,5-disulfooxyphenyl)ethenyl]phenyl] hydrogen sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O12S3/c15-27(16,17)24-12-5-3-10(4-6-12)1-2-11-7-13(25-28(18,19)20)9-14(8-11)26-29(21,22)23/h1-9H,(H,15,16,17)(H,18,19,20)(H,21,22,23)/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXZZWAYVALFLP-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O12S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201130200 | |
Record name | 1,3-Benzenediol, 5-[(1E)-2-[4-(sulfooxy)phenyl]ethenyl]-, 1,3-bis(hydrogen sulfate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201130200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trans resveratrol-3,4',5-trisulfate | |
CAS RN |
858187-22-1 | |
Record name | 1,3-Benzenediol, 5-[(1E)-2-[4-(sulfooxy)phenyl]ethenyl]-, 1,3-bis(hydrogen sulfate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=858187-22-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Benzenediol, 5-[(1E)-2-[4-(sulfooxy)phenyl]ethenyl]-, 1,3-bis(hydrogen sulfate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201130200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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